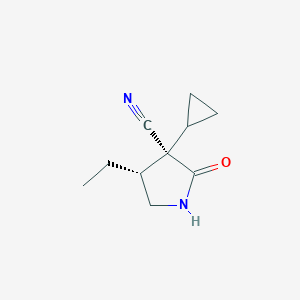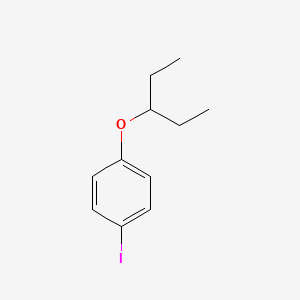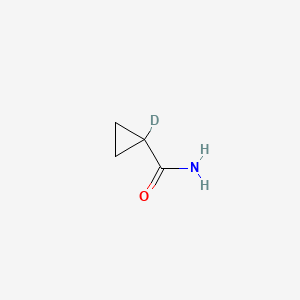
1-Deuteriocyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Deuteriocyclopropanecarboxamide is a deuterated derivative of cyclopropanecarboxamide. Deuterium, a stable isotope of hydrogen, replaces one of the hydrogen atoms in the cyclopropane ring, resulting in a compound with unique properties. This modification can influence the compound’s chemical behavior, making it valuable in various scientific research applications.
Vorbereitungsmethoden
The synthesis of 1-Deuteriocyclopropanecarboxamide involves several steps. One common method is the deuteration of cyclopropanecarboxamide using deuterium gas or deuterated reagents. The reaction typically occurs under controlled conditions to ensure the selective incorporation of deuterium. Industrial production methods may involve large-scale deuteration processes, utilizing specialized equipment to achieve high yields and purity.
Analyse Chemischer Reaktionen
1-Deuteriocyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Deuteriocyclopropanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and metabolic pathways.
Medicine: Deuterated compounds like this compound are explored for their potential therapeutic benefits, such as improved drug stability and reduced metabolic degradation.
Industry: The compound is used in the production of specialty chemicals and materials, where its unique properties can enhance product performance.
Wirkmechanismus
The mechanism of action of 1-Deuteriocyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The incorporation of deuterium can alter the compound’s binding affinity and metabolic stability, leading to changes in its biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-Deuteriocyclopropanecarboxamide can be compared with other similar compounds, such as:
Cyclopropanecarboxamide: The non-deuterated parent compound, which has different chemical and biological properties due to the absence of deuterium.
Deuterated analogs: Other deuterated derivatives of cyclopropane compounds, which may have varying degrees of deuterium incorporation and different properties.
The uniqueness of this compound lies in its specific deuterium substitution, which can influence its reactivity, stability, and biological activity in ways that are distinct from its non-deuterated counterparts.
Eigenschaften
Molekularformel |
C4H7NO |
|---|---|
Molekulargewicht |
86.11 g/mol |
IUPAC-Name |
1-deuteriocyclopropane-1-carboxamide |
InChI |
InChI=1S/C4H7NO/c5-4(6)3-1-2-3/h3H,1-2H2,(H2,5,6)/i3D |
InChI-Schlüssel |
AIMMVWOEOZMVMS-WFVSFCRTSA-N |
Isomerische SMILES |
[2H]C1(CC1)C(=O)N |
Kanonische SMILES |
C1CC1C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(4-thiophen-3-ylanilino)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13890356.png)
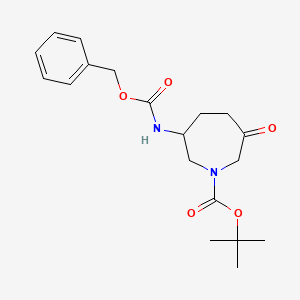
![tert-butyl N-[(2,4-difluoro-6-hydroxy-phenyl)methyl]carbamate](/img/structure/B13890369.png)
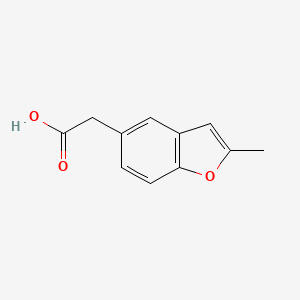
![Methyl 4-[(4-nitrophenyl)methylamino]benzoate](/img/structure/B13890385.png)
![Dimethyl 3-oxabicyclo[3.1.1]heptane-1,5-dicarboxylate](/img/structure/B13890386.png)
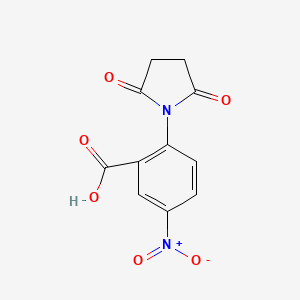
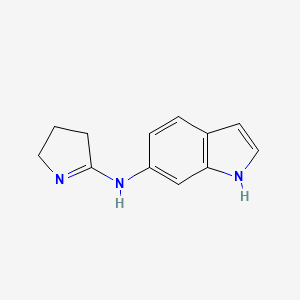
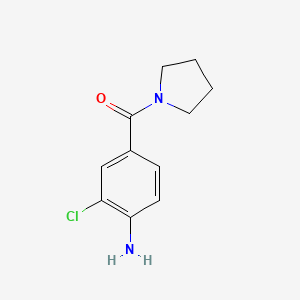
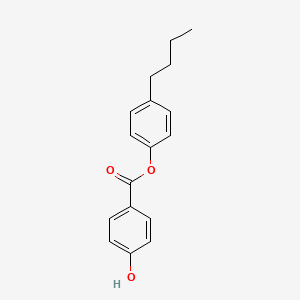
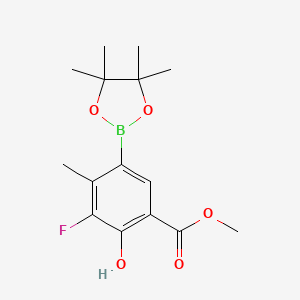
![[2-hexadecanoyloxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13890433.png)
